

Preclinical Pharmacology of Valbenazine: A Technical Guide

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Compound of Interest

Compound Name: Valbenazine

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Introduction

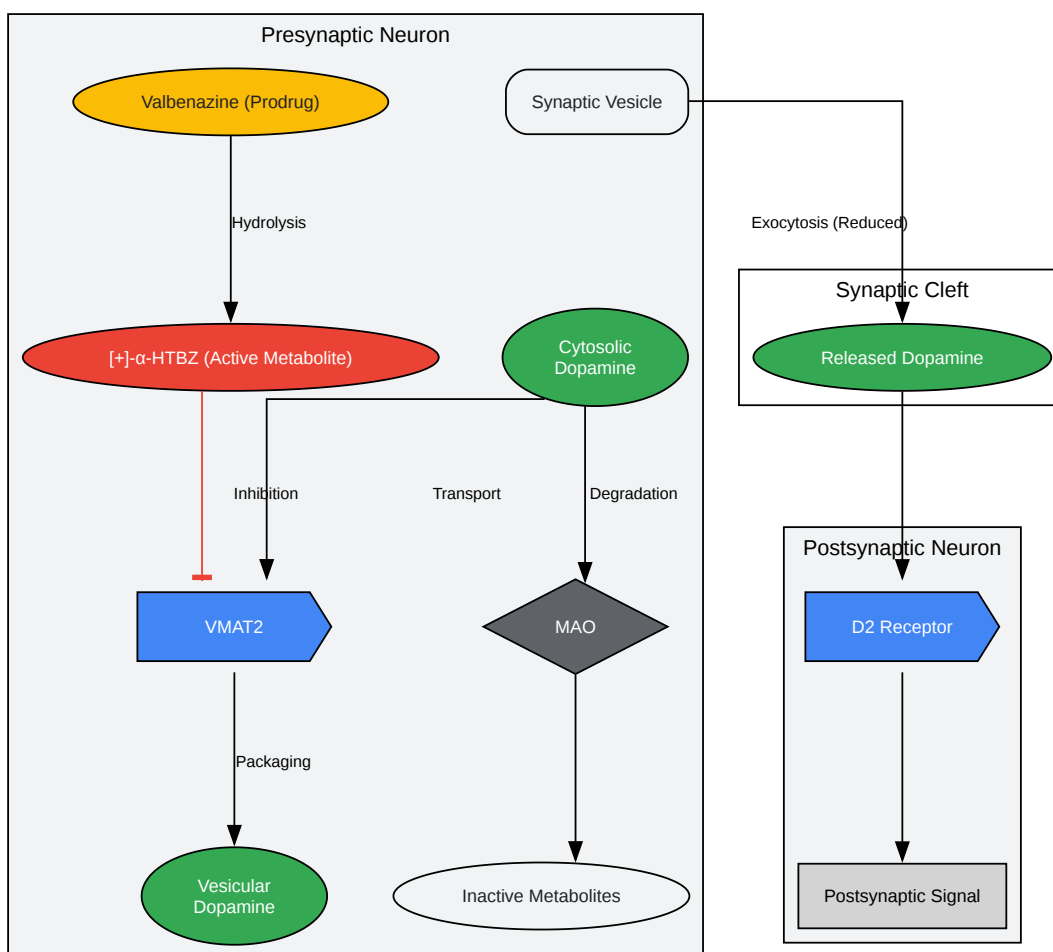
Valbenazine, marketed under the brand name Ingrezza®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2] Its therapeutic effects are mediated by modulating dopamine signaling in the central nervous system. This technical guide provides an in-depth overview of the preclinical pharmacology of **Valbenazine**, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and processes.

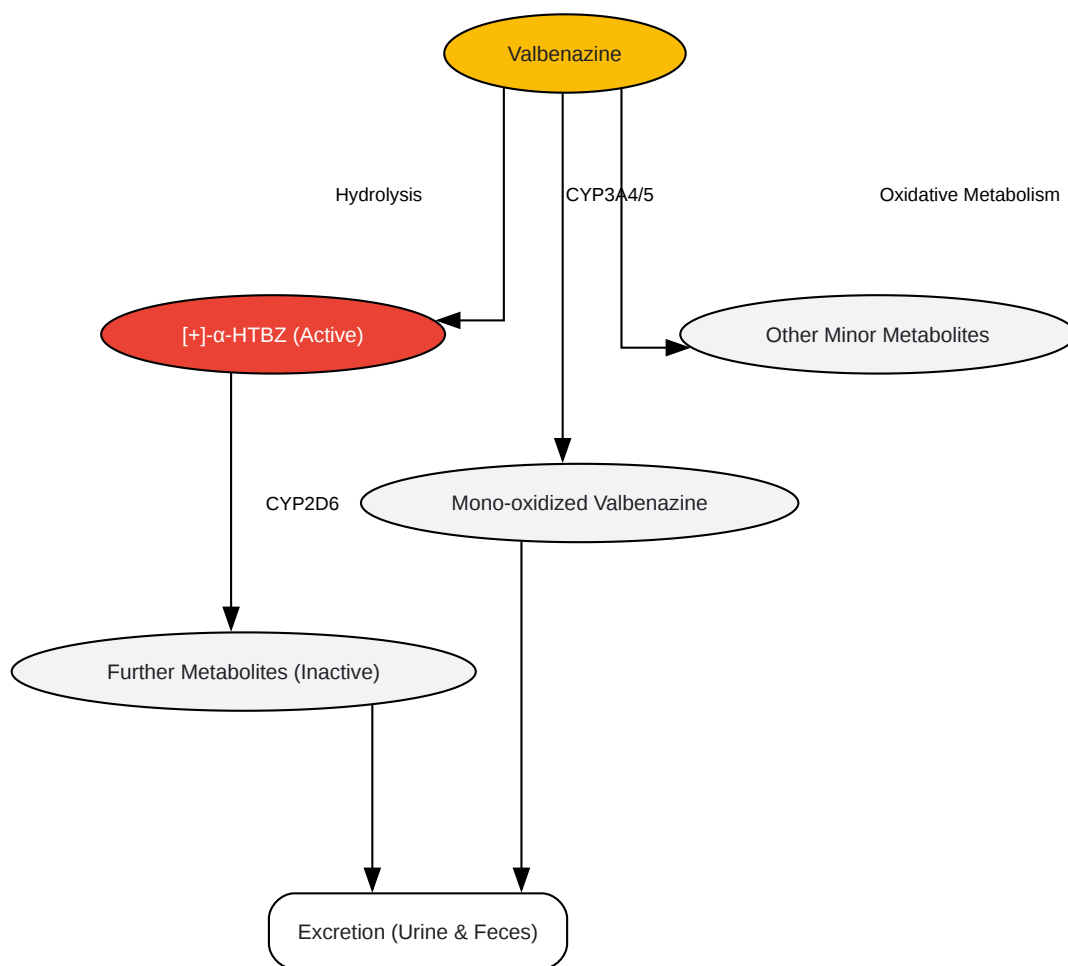
Mechanism of Action

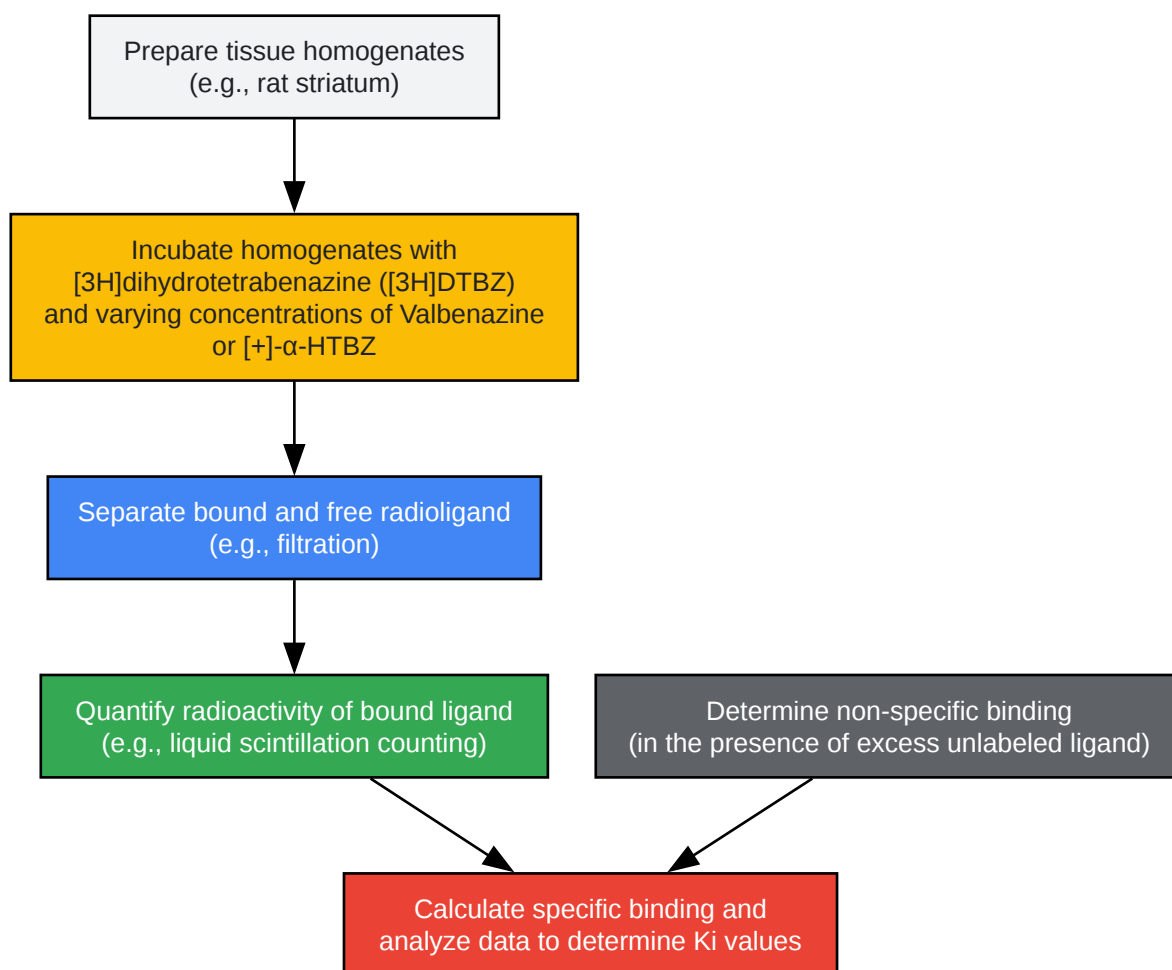
Valbenazine is a prodrug that is rapidly hydrolyzed to its active metabolite, $[+]\text{-}\alpha\text{-}$ dihydrotetrabenazine ($[+]\text{-}\alpha\text{-}$ HTBZ).[1][3] Both **Valbenazine** and $[+]\text{-}\alpha\text{-}$ HTBZ act as reversible inhibitors of VMAT2, a transporter protein responsible for packaging monoamines, particularly dopamine, into synaptic vesicles for subsequent release.[4][5] By inhibiting VMAT2, **Valbenazine** effectively reduces the amount of dopamine available for release into the synaptic cleft, thereby mitigating the hyperdopaminergic state believed to underlie conditions like tardive dyskinesia.[5][6]

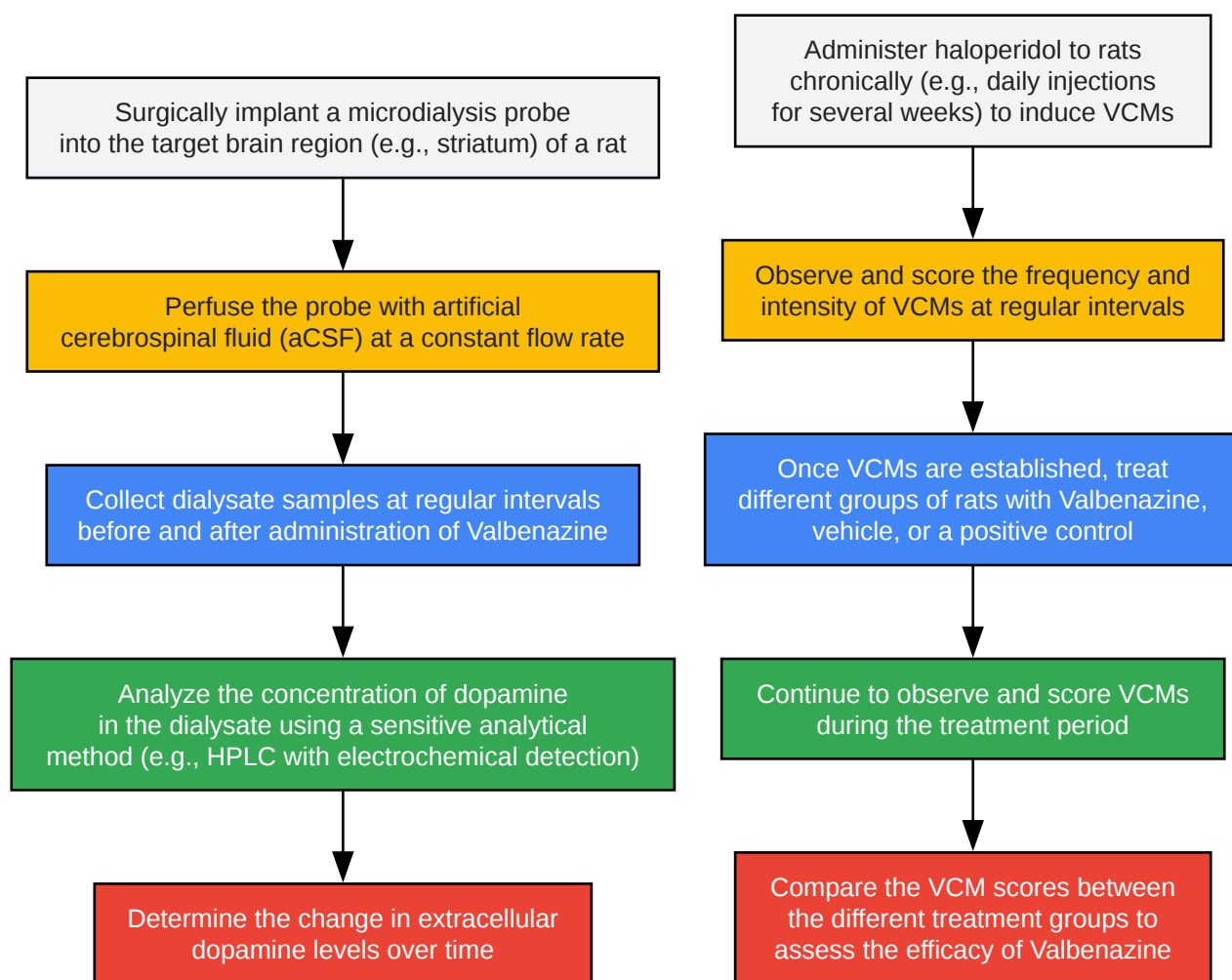
A key feature of **Valbenazine** is its high selectivity for VMAT2 over VMAT1 and other neurotransmitter receptors, which contributes to a more favorable side-effect profile by minimizing off-target interactions.[2][3]

Signaling Pathway of Valbenazine's Action









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